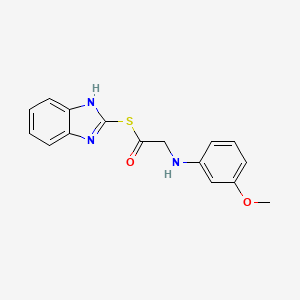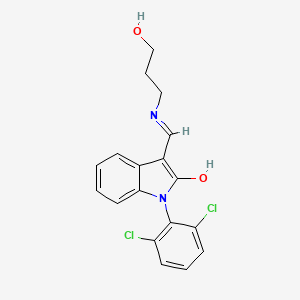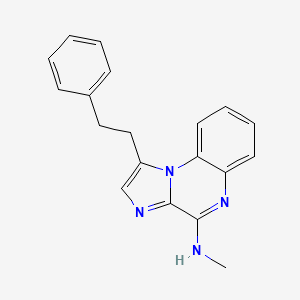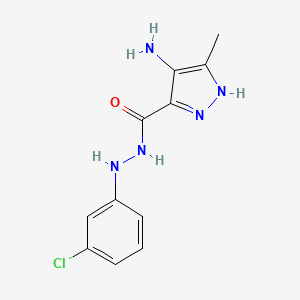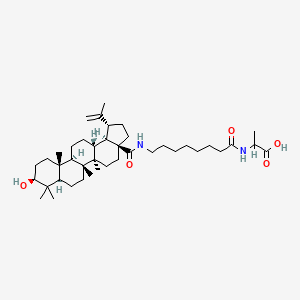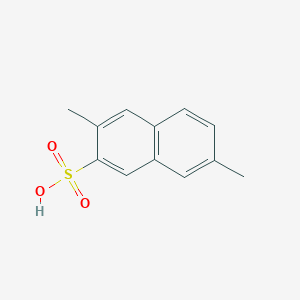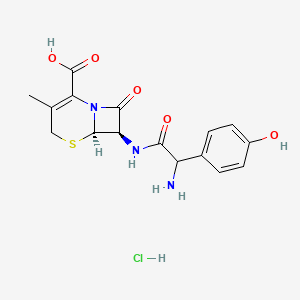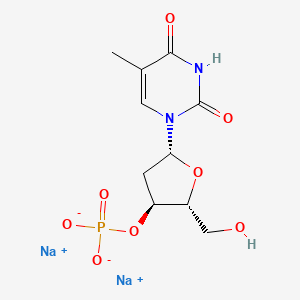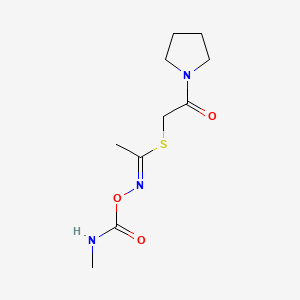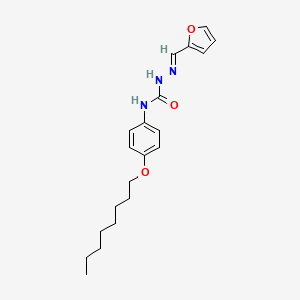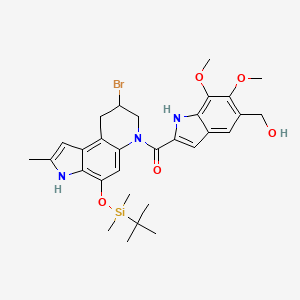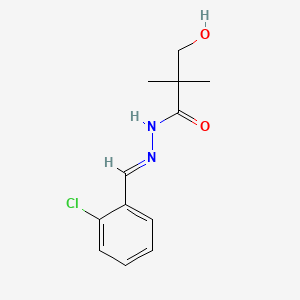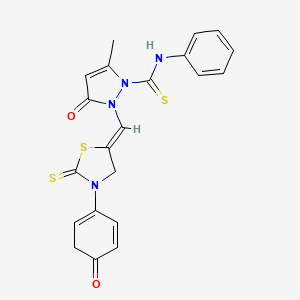
1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5166191 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
The synthesis of BRN 5166191 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of readily available starting materials and reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions. Industrial production methods for BRN 5166191 are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
BRN 5166191 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
BRN 5166191 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, BRN 5166191 is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of BRN 5166191 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
BRN 5166191 can be compared to other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar chemical properties. The uniqueness of BRN 5166191 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Some similar compounds include those used in similar synthetic routes or with comparable biological activities.
Propiedades
Número CAS |
96911-59-0 |
|---|---|
Fórmula molecular |
C21H18N4O2S3 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
5-methyl-3-oxo-2-[(Z)-[3-(4-oxocyclohexa-1,5-dien-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-N-phenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-14-11-19(27)24(25(14)20(28)22-15-5-3-2-4-6-15)13-18-12-23(21(29)30-18)16-7-9-17(26)10-8-16/h2-9,11,13H,10,12H2,1H3,(H,22,28)/b18-13- |
Clave InChI |
BSXLVGKLDTXPTO-AQTBWJFISA-N |
SMILES isomérico |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)/C=C\3/CN(C(=S)S3)C4=CCC(=O)C=C4 |
SMILES canónico |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)C=C3CN(C(=S)S3)C4=CCC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



